Cas no 487-93-4 (Bufotenine)

Bufotenine structure
Bufotenine structure
Productnaam:Bufotenine
CAS-nummer:487-93-4
MF:C12H16N2O
MW:204.268242835999
CID:328988
PubChem ID:10257

Bufotenine Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Indol-5-ol,3-[2-(dimethylamino)ethyl]-
    • Bufotenine Available only as Salt (See B689465)
    • 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol
    • BUFOTENIN
    • Bufotenine
    • Bufotenine solution
    • Bufotenine Available only as Salt (See B689465)
    • 5-HO-DMT
    • 5-hydroxy-N,N-dimethyltryptamine
    • Cebilcin
    • Cohoba
    • Dimethylserotonin
    • Mapine
    • Mappin
    • Mappine
    • N,N-Dimethyl-5-hydroxytryptamine
    • N,N-Dimethylserotonin
    • Cinobufotenine
    • DM5-HT
    • 3-(2-Dimethylaminoethyl)-5-indolol
    • 3-[2-(Dimethylamino)ethyl]-5-indolol
    • 3-[2-(Dimethylamino)ethyl]indol-5-ol
    • 1H-Indol-5-ol, 3-(2-(dimethylamino)ethyl)-
    • 3-(beta-Dimethylaminoethyl)-5-hydroxyindole
    • 3-[beta-(Dimethylamino)ethyl]-5-hydroxyindole
    • 1H-I
    • 8-methoxy-2,2,5,6-tetramethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
    • PDSP1_000007
    • 1H-Indol-5-ol, 3-[2-(dimethylamino)ethyl]-
    • UNII-0A31347TZK
    • CHEBI:3210
    • DTXSID0048894
    • WLN: T56 BMJ D2N1&1 GQ
    • Q408915
    • 5-OH-DMT
    • NSC89593
    • 1H-Indol-5-ol, {3-[2-(dimethylamino)ethyl]-}
    • FT-0623282
    • NSC 89593
    • InChI=1/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H
    • Oprea1_475603
    • Indol-5-ol, {3-[2-(dimethylamino)ethyl]-}
    • BUFOTENINE [MART.]
    • 3-[.beta.-(Dimethylamino)ethyl]-5-hydroxyindole
    • 487-93-4
    • DEA No. 7433
    • DMT,5-OH
    • SCHEMBL518028
    • VTTONGPRPXSUTJ-UHFFFAOYSA-N
    • 5-22-12-00026 (Beilstein Handbook Reference)
    • AKOS005445162
    • 0A31347TZK
    • NS00001664
    • A7355
    • DTXCID0028820
    • {3-[(2-Dimethylamino)ethyl]-5-indolol}
    • 3-[(2-Dimethylamino)ethyl]-5-indolol
    • 3-(.beta.-Dimethylaminoethyl)-5-hydroxyindole
    • NSC-89593
    • N,N-Dimethyl-5-HT
    • BDBM50024206
    • 3-(2-(Dimethylamino)ethyl)-1H-indol-5-ol
    • L001128
    • NCGC00247724-01
    • PDSP2_000007
    • Tox21_112890
    • 3-(2-Dimethylaminoethyl)indol-5-ol
    • 5-Hydroxy-N, N-dimethyltryptamine
    • 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol #
    • 3-[(.beta.-Dimethylamino)ethyl]-5-hydroxyindole
    • N, N-Dimethylserotonin
    • 3-[2-(Dimethylamino)ethyl]-Indol-5-ol
    • DB01445
    • Bufotenine 1.0 mg/ml in Acetonitrile
    • INDOL-5-OL, 3-(2-(DIMETHYLAMINO)ETHYL)-
    • BRN 0160628
    • {3-[(beta-Dimethylamino)ethyl]-5-hydroxyindole}
    • BUFOTENINE [MI]
    • CAS-487-93-4
    • 3-(2-(Dimethylamino)ethyl)-1H-indol-5-ol (ACD/Name 4.0)
    • Indol-5-ol, 3-[2-(dimethylamino)ethyl]-
    • 3-(2-dimethylaminoethyl)-1H-indol-5-ol
    • EINECS 207-667-9
    • CHEMBL416526
    • 1,5-benzoxazepin-4(5H)-one, 2,3-dihydro-8-methoxy-2,2,5,6-tetramethyl-
    • C08299
    • GTPL144
    • BUFOTENINE (MART.)
    • STK368137
    • 3-[b-(Dimethylamino)ethyl]-5-hydroxyindole
    • 3-(b-(Dimethylamino)ethyl)-5-hydroxyindole
    • DB-012579
    • Inchi: 1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3
    • InChI-sleutel: VTTONGPRPXSUTJ-UHFFFAOYSA-N
    • LACHT: O([H])C1C([H])=C([H])C2=C(C=1[H])C(=C([H])N2[H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H]

Berekende eigenschappen

  • Exacte massa: 204.12600
  • Monoisotopische massa: 204.126
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 208
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 39.3
  • Aantal tautomers: 9
  • Moleculair gewicht: 204.27
  • XLogP3: 1.2
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.0565 (rough estimate)
  • Smeltpunt: 62-64°C
  • Kookpunt: bp0.1 320°
  • Vlampunt: 2℃
  • Brekindex: 1.6000 (estimate)
  • PSA: 39.26000
  • LogboekP: 1.97760
  • Oplosbaarheid: Not determined

Bufotenine Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 1544
  • Code gevarencategorie: 11-20/21/22-36
  • Veiligheidsinstructies: 16-36/37
  • Identificatie van gevaarlijk materiaal: F Xn
  • Verpakkingsgroep:III
  • PackingGroup:III
  • Veiligheidstermijn:6.1(b)
  • Verpakkingsgroep:III
  • Gevaarklasse:6.1(b)
  • Gevaarsniveau:6.1(b)

Bufotenine Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Bufotenine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B935040-10mg
Bufotenin
487-93-4 ≥98%
10mg
¥4680.00 2023-02-14
ChemFaces
CFN91165-10mg
Bufotenine
487-93-4 >=98%
10mg
$318 2023-09-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R139246-20mg
Bufotenine
487-93-4 98%
20mg
¥5400 2023-09-08
Chengdu Biopurify Phytochemicals Ltd
BP4265-10mg
Bufotenin
487-93-4 98%
10mg
$196 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP4265-10mg
Bufotenin
487-93-4 98%
10mg
$196 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP4265-5mg
Bufotenin
487-93-4 98%
5mg
$130 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP4265-5mg
Bufotenin
487-93-4 98%
5mg
$130 2023-09-19

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